molecular formula C14H18O B3023755 Cyclobutyl 2-(3-methylphenyl)ethyl ketone CAS No. 898768-33-7

Cyclobutyl 2-(3-methylphenyl)ethyl ketone

Cat. No.: B3023755
CAS No.: 898768-33-7
M. Wt: 202.29 g/mol
InChI Key: CSHYITWYVYBTOE-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(3-methylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O It is a ketone that features a cyclobutyl group attached to a 2-(3-methylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 2-(3-methylphenyl)ethyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclobutanone reacts with 3-methylphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(3-methylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclobutyl 2-(3-methylphenyl)ethyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under controlled conditions.

Major Products Formed

    Oxidation: Cyclobutyl 2-(3-methylphenyl)acetic acid.

    Reduction: Cyclobutyl 2-(3-methylphenyl)ethyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl 2-(3-methylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(3-methylphenyl)ethyl ketone involves its interaction with various molecular targets and pathways. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The cyclobutyl and 3-methylphenyl groups contribute to the compound’s overall reactivity and stability, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 2-phenylethyl ketone
  • Cyclobutyl 2-(4-methylphenyl)ethyl ketone
  • Cyclopropyl 2-(3-methylphenyl)ethyl ketone

Uniqueness

Cyclobutyl 2-(3-methylphenyl)ethyl ketone is unique due to the presence of both a cyclobutyl group and a 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-cyclobutyl-3-(3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11-4-2-5-12(10-11)8-9-14(15)13-6-3-7-13/h2,4-5,10,13H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYITWYVYBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644104
Record name 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-33-7
Record name 1-Cyclobutyl-3-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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